Boiling Point Reduction by α-Branching: Target vs. Linear C8 Isomer 2-(Hexylamino)ethanol
The predicted normal boiling point of 2-[(3-methylpentan-2-yl)amino]ethan-1-ol is 224.8 ± 13.0 °C , compared to 237.9 °C (at 760 mmHg) for the linear constitutional isomer 2-(hexylamino)ethanol (CAS 54596-69-9), which has identical molecular formula C8H19NO and MW 145.24 [1]. The ~13 °C reduction is attributable to the branched 3-methylpentan-2-yl substituent disrupting intermolecular hydrogen bonding networks relative to the straight-chain n-hexyl analog.
| Evidence Dimension | Normal boiling point (predicted) |
|---|---|
| Target Compound Data | 224.8 ± 13.0 °C |
| Comparator Or Baseline | 2-(Hexylamino)ethanol: 237.9 °C at 760 mmHg |
| Quantified Difference | ~13 °C lower (approximately −5.5%) |
| Conditions | Predicted values (ChemicalBook); comparator value measured/estimated at atmospheric pressure (760 mmHg) |
Why This Matters
A 13 °C boiling point differential enables fractional distillation separation of isomeric mixtures and affects solvent selection for reactions requiring specific thermal windows; procurement of the correct isomer avoids costly mis-specification in processes where boiling point is a critical quality attribute.
- [1] American Elements. 2-(Hexylamino)ethanol (CAS 54596-69-9). Boiling Point 237.9 °C at 760 mmHg, Density (Theoretical) 0.87 g/cm³. View Source
